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Abstract
OD1 is a potent α-like toxin isolated from the venom of the Iranian scorpion Odonthobuthus

doriae. It selectively targets voltage-gated sodium (Nav) channels, with a particularly high

affinity for the Nav1.7 subtype, a key player in human pain signaling. By profoundly altering the

gating properties of these channels, OD1 serves as a valuable pharmacological tool for

studying nociception and developing novel analgesics. This technical guide provides an in-

depth overview of the function of OD1, its mechanism of action, and the experimental protocols

used for its characterization.

Core Function and Mechanism of Action
The primary function of OD1 is the potent modulation of voltage-gated sodium channels. It is

classified as an α-toxin, which characteristically binds to site 3 on the channel and interferes

with the inactivation process. The principal mechanism of action of OD1 is the inhibition of fast

inactivation of Nav channels.[1] This results in a prolonged influx of sodium ions during an

action potential, leading to membrane depolarization and hyperexcitability of neurons.

OD1 exhibits a unique selectivity profile for different Nav channel subtypes. It is a potent

modulator of Nav1.7, Nav1.4, and Nav1.6 channels, with significantly lower activity against

Nav1.3 and Nav1.5, and no reported effect on Nav1.2 and Nav1.8.[1][2] This high affinity for
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Nav1.7 makes OD1 a particularly valuable tool for studying the role of this specific channel in

pain pathways.

The functional consequences of OD1's action on Nav1.7 include:

Impaired Fast Inactivation: OD1 dramatically slows the fast inactivation of the channel,

leading to a persistent sodium current.[1]

Increased Peak Current: The toxin can cause a substantial increase in the peak sodium

current at various voltages.[1]

Hyperpolarizing Shift in Activation: In some Nav subtypes like Nav1.4 and Nav1.6, OD1 can

also cause a shift in the voltage-dependence of activation to more hyperpolarized potentials,

a characteristic of β-toxins.[3]

Physiologically, the injection of OD1 has been shown to induce spontaneous pain, highlighting

its role in activating nociceptive pathways.[1]

Quantitative Data on OD1 Activity
The potency of OD1 on various Nav channel subtypes has been quantified using

electrophysiological techniques. The half-maximal effective concentration (EC50) values are

summarized in the table below.

Nav Channel Subtype EC50 Value Reference

Human Nav1.7 4.5 nM [1]

Human Nav1.4 10 ± 2 nM [1]

Rat Nav1.6 47 ± 10 nM [1]

Insect (para/tipE) 80 ± 14 nM [3]

Rat Nav1.3 > 1 µM [1]

Rat Nav1.5 > 1 µM [1]

Rat Nav1.2 No effect [1]

Rat Nav1.8 No effect [1]
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Experimental Protocols
Purification of OD1 Toxin
OD1 is purified from the crude venom of Odonthobuthus doriae using a multi-step

chromatographic process.

Protocol:

Gel Filtration: Crude venom is dissolved in a suitable buffer (e.g., 100 mM ammonium

acetate) and fractionated by gel filtration chromatography.

Ion Exchange Chromatography: The toxic fractions from gel filtration are further purified by

ion exchange chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final

purification step is performed using RP-HPLC on a C8 or C18 column with a linear gradient

of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OD1 Purification Workflow
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Caption: Workflow for the purification of OD1 toxin from crude scorpion venom.

Electrophysiological Characterization
The functional effects of OD1 on Nav channels are primarily studied using two-electrode

voltage-clamp (TEVC) in Xenopus laevis oocytes or whole-cell patch-clamp techniques in

mammalian cells expressing the channel of interest.

Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes:
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Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding

the desired Nav channel α-subunit and β-subunits. Oocytes are incubated for 2-7 days to

allow for channel expression.

Recording: Oocytes are placed in a recording chamber and perfused with a standard

external solution. Two glass microelectrodes, filled with an appropriate internal solution, are

inserted into the oocyte. One electrode measures the membrane potential, and the other

injects current to clamp the voltage at a desired level.

Voltage Protocols:

Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, the membrane is

depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) to

elicit sodium currents and determine the voltage at which the peak current occurs.

Steady-State Inactivation: From a holding potential of -90 mV, a series of prepulses to

various potentials (e.g., from -120 mV to 0 mV) are applied for a set duration, followed by

a test pulse to elicit the remaining available sodium current. This protocol is used to

determine the voltage at which half of the channels are inactivated.

Toxin Application: OD1 is applied to the bath solution, and the voltage protocols are repeated

to determine the effect of the toxin on channel gating.
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Two-Electrode Voltage-Clamp Workflow
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Caption: Experimental workflow for characterizing OD1's effect on Nav channels using TEVC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1573939?utm_src=pdf-body-img
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway
OD1's primary physiological effect, the induction of pain, is a direct consequence of its

modulation of Nav1.7 channels in nociceptive neurons. Nav1.7 is highly expressed in the

peripheral terminals of these neurons and acts as a threshold channel, amplifying small

depolarizations to initiate an action potential.

The Nociceptive Signaling Pathway Modulated by OD1:

OD1 Binding: OD1 binds to the extracellular loop of the Nav1.7 channel on a nociceptive

neuron.

Inhibition of Inactivation: This binding inhibits the fast inactivation of the channel.

Prolonged Depolarization: Upon stimulation, the channel remains open for a longer duration,

leading to a greater influx of Na+ ions and a prolonged depolarization of the neuronal

membrane.

Action Potential Firing: This enhanced depolarization increases the likelihood and frequency

of action potential firing in the nociceptive neuron.

Signal Transmission: The action potentials propagate along the axon of the sensory neuron

to the spinal cord, where the pain signal is transmitted to second-order neurons and then

relayed to the brain.

OD1-Modulated Nociceptive Signaling Pathway
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Caption: Signaling pathway illustrating how OD1 modulates nociception via Nav1.7.

Structure-Function Relationship
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OD1 is a polypeptide toxin consisting of 65 amino acid residues, cross-linked by four disulfide

bridges. Its three-dimensional structure adopts a typical α-toxin fold with a βαββ motif. The

selectivity of OD1 for different Nav channel subtypes is determined by specific amino acid

residues. Studies have shown that the "reverse turn" region of the toxin is crucial for its

selectivity, and mutations in this region can alter its preference for Nav1.7 over other subtypes.

[3]

Conclusion
OD1 scorpion toxin is a highly selective and potent modulator of voltage-gated sodium

channels, particularly Nav1.7. Its ability to inhibit fast inactivation leads to neuronal

hyperexcitability, providing a clear mechanism for its pain-inducing effects. The detailed

understanding of its function, facilitated by the experimental protocols outlined in this guide,

positions OD1 as an indispensable tool for research into the molecular mechanisms of pain

and the development of next-generation analgesics targeting Nav1.7.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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